tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate
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Overview
Description
“tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2193059-37-7 . It has a molecular weight of 216.26 . It is in liquid form .
Synthesis Analysis
The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis
The Inchi Code of the compound is 1S/C10H17FN2O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(11)4-12/h4-6,12H2,1-3H3 . The compound has a molecular formula of C10H17FN2O2 .Chemical Reactions Analysis
The compound can undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles . A direct alkylation of 1-azabicyclo [1.1.0]butane (ABB) with organometal reagents in the presence of Cu (OTf) 2 rapidly provides bis-functionalized azetidines .Physical and Chemical Properties Analysis
The compound has a storage temperature of 4 degrees Celsius . It is in liquid form .Scientific Research Applications
Synthesis and Peptide Activity Studies
Azetidine-2-carboxylic acid (Aze) analogs, including those with various heteroatomic side chains at the 3-position, have been synthesized for studying the influence of conformation on peptide activity. This work involves the modification of azetidine compounds to produce chimeras with other amino acids, serving as tools for understanding peptide functions and interactions (Sajjadi & Lubell, 2008).
Intermediate in Biologically Active Compounds Synthesis
The compound tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate, related to tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate, has been highlighted as an important intermediate in the synthesis of omisertinib (AZD9291), a treatment for certain forms of lung cancer. This research outlines a rapid synthetic method for such intermediates, demonstrating the compound's significance in medicinal chemistry (Zhao et al., 2017).
Structural Studies and Novel Syntheses
Investigations into azetidine and azetidine-2-carboxylic acid derivatives have provided insights into their potential for creating new synthetic pathways and understanding the structural requirements for biological activity. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid, showcases the innovative approaches to developing new building blocks for medicinal chemistry (Van Hende et al., 2009).
Building Blocks in Medicinal Chemistry
Protected 3-haloazetidines, including this compound, are utilized as versatile building blocks in medicinal chemistry. Their applications span from the synthesis of azetidine-3-carboxylic acid derivatives to exploring chemical spaces complementary to traditional cyclic compounds, thereby enriching the toolkit available for drug discovery and development (Ji et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that azetidine derivatives are often used as intermediates in the synthesis of various pharmaceutical compounds .
Mode of Action
It is known that the compound can undergo various chemical reactions to form different pharmaceutical compounds .
Biochemical Pathways
It is known that azetidine derivatives can be involved in a variety of biochemical pathways due to their versatile chemical structure .
Result of Action
It is known that the compound can be used as an intermediate in the synthesis of various pharmaceutical compounds .
Properties
IUPAC Name |
tert-butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(11)4-12/h4-6,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGSYXAYKDRQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C(CN)F)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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